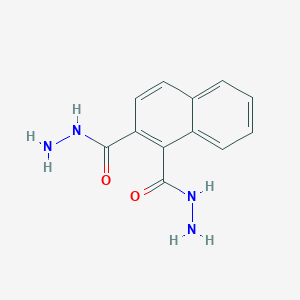

Naphthalene-1,2-dicarbohydrazide

Description

Naphthalene-1,2-dicarbohydrazide is a naphthalene derivative featuring two carbohydrazide (-CONHNH₂) groups at the 1 and 2 positions of the aromatic ring. These analogs are widely studied for applications in antimicrobial agents, anticancer therapies, and organic synthesis intermediates . The carbohydrazide functional group distinguishes it from other derivatives by introducing hydrazine-based reactivity, which may influence solubility, stability, and bioactivity.

Properties

CAS No. |

50984-60-6 |

|---|---|

Molecular Formula |

C12H12N4O2 |

Molecular Weight |

244.25 g/mol |

IUPAC Name |

naphthalene-1,2-dicarbohydrazide |

InChI |

InChI=1S/C12H12N4O2/c13-15-11(17)9-6-5-7-3-1-2-4-8(7)10(9)12(18)16-14/h1-6H,13-14H2,(H,15,17)(H,16,18) |

InChI Key |

ORMZYGJRKGAFJQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2C(=O)NN)C(=O)NN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Naphthalene-1,2-dicarbohydrazide can be synthesized through the reaction of naphthalene-1,2-dicarboxylic acid with hydrazine hydrate. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol, under reflux conditions. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of naphthalene-1,2-dicarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with optimized reaction conditions to maximize yield and purity. The product is typically purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1,2-dicarbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can convert the carbohydrazide groups into other functional groups.

Substitution: The compound can undergo substitution reactions, where the hydrazide groups are replaced by other substituents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like halogens, acids, and bases under controlled conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield naphthoquinones, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Naphthalene-1,2-dicarbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of naphthalene-1,2-dicarbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural analogs of naphthalene-1,2-dicarbohydrazide and their functional properties:

Key Observations:

- Reactivity : Carboxylic acid derivatives (e.g., 1,2-dicarboxylic acid) exhibit high polarity and are intermediates in synthesis, whereas carbohydrazides may offer nucleophilic reactivity due to the hydrazide group.

- Bioactivity : Naphthalene-1,4-dione derivatives (e.g., compound C3) show broad-spectrum antimicrobial activity (MIC values: 1.22–19.53 µg/mL against Staphylococcus aureus) and disrupt bacterial spore germination . In contrast, DIOL derivatives are less toxic but critical in metabolic pathways .

- Synthetic Utility : Naphthalene-1,8-diamine reacts with ninhydrin or isatin to form spiro compounds, suggesting that 1,2-dicarbohydrazide could participate in similar cyclization reactions .

Antimicrobial Activity:

- Naphthalene-1,4-dione derivatives : Compound C3 (2-chloro-3-(piperidin-1-yl)naphthalene-1,4-dione) inhibits Bacillus cereus spore germination by 38% and delays vegetative cell outgrowth, likely due to interference with cell wall synthesis . Derivatives 5a and 5b exhibit MIC values of 1.22 and 19.53 µg/mL against S. aureus, respectively .

- Naphthalene-1,2-dicarbohydrazide : While direct data is unavailable, the hydrazide group may enhance interactions with microbial enzymes or DNA, analogous to hydrazide-containing drugs.

Toxicity:

- DIOL vs. Naphthalene : Naphthalene-1,2-dihydrodiol (DIOL) is less toxic than naphthalene itself, as it bypasses the formation of cytotoxic 1-naphthol metabolites .

- Naphthalene-1,4-dicarbaldehyde: Limited toxicity data exist, but its classification under acute toxicity (Category 4 for oral, dermal, and inhalation routes) suggests moderate hazard .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.